3-(5-Bromo-2-(trifluoromethoxy)phenyl)acrylic acid
Overview
Description
“3-(5-Bromo-2-(trifluoromethoxy)phenyl)acrylic acid” is a chemical compound . It’s closely related to “3-Trifluoromethoxyphenylboronic acid”, which has a molecular formula of C7H6BF3O3 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the protodeboronation of 1°, 2° and 3° alkyl boronic esters has been utilized in a radical approach .Scientific Research Applications
Organic Synthesis and Chemical Properties
- Aryne Chemistry : The compound has been utilized in the study of aryne chemistry, where it acts as a precursor for generating arynes, which are highly reactive intermediates. These arynes can undergo [4+2] cycloadditions with furans, leading to the synthesis of naphthalene derivatives. Such processes are crucial for constructing complex organic molecules with high precision (Schlosser & Castagnetti, 2001).
Dye-Sensitized Solar Cells (DSSCs)
- Organic Sensitizers for Solar Cells : Novel organic sensitizers containing the structural motif of this compound have shown high efficiency in converting solar energy to electricity. These sensitizers, when anchored onto TiO2 film, exhibit significant incident photon to current conversion efficiency, demonstrating the potential of such compounds in enhancing the performance of DSSCs (Kim et al., 2006).
Nonlinear Optical Materials
- Optoelectronic Properties : The compound's derivatives have been investigated for their nonlinear optical properties, which are essential for applications in photonics and telecommunications. Theoretical studies on related molecules highlight their suitability as nonlinear optical materials due to favorable electronic and thermodynamic properties (Fonkem et al., 2019).
Polymer Modification and Applications
- Photosensitive Epoxy Acrylate Modification : By introducing derivatives of this compound into epoxy acrylate, researchers have developed photosensitive epoxy acrylate with improved performance. This modification enhances the tensile strength, thermal decomposition temperature, and residual carbon ratio of the material, showing the compound's utility in creating advanced polymers with enhanced properties (Yao et al., 2013).
properties
IUPAC Name |
(E)-3-[5-bromo-2-(trifluoromethoxy)phenyl]prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF3O3/c11-7-2-3-8(17-10(12,13)14)6(5-7)1-4-9(15)16/h1-5H,(H,15,16)/b4-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKDNHKRIBXNWGZ-DAFODLJHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C=CC(=O)O)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Br)/C=C/C(=O)O)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Bromo-2-(trifluoromethoxy)phenyl)acrylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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